3-(2-Carboethoxyphenyl)-2-methyl-1-propene
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Overview
Description
3-(2-Carboethoxyphenyl)-2-methyl-1-propene is an organic compound that belongs to the class of phenylpropenes It is characterized by the presence of a carboethoxy group attached to a phenyl ring, which is further connected to a propene chain with a methyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Carboethoxyphenyl)-2-methyl-1-propene typically involves the reaction of 2-carboethoxybenzaldehyde with a suitable alkylating agent under basic conditions. One common method is the Knoevenagel condensation, where 2-carboethoxybenzaldehyde reacts with methyl propionate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-Carboethoxyphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenylpropenes depending on the reagents used.
Scientific Research Applications
3-(2-Carboethoxyphenyl)-2-methyl-1-propene has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Carboethoxyphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-Carboethoxyphenyl)-1-propene: Similar structure but lacks the methyl substitution on the propene chain.
4-(2-Carboethoxyphenyl)-1-butene: Similar structure but with a butene chain instead of a propene chain.
Uniqueness
3-(2-Carboethoxyphenyl)-2-methyl-1-propene is unique due to the presence of both the carboethoxy group and the methyl substitution on the propene chain. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
IUPAC Name |
ethyl 2-(2-methylprop-2-enyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-4-15-13(14)12-8-6-5-7-11(12)9-10(2)3/h5-8H,2,4,9H2,1,3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRAPEKQGJQTKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CC(=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641150 |
Source
|
Record name | Ethyl 2-(2-methylprop-2-en-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-82-0 |
Source
|
Record name | Ethyl 2-(2-methylprop-2-en-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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